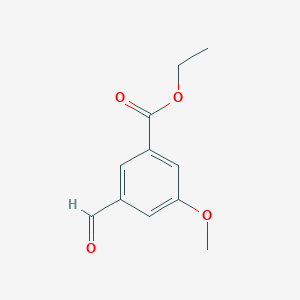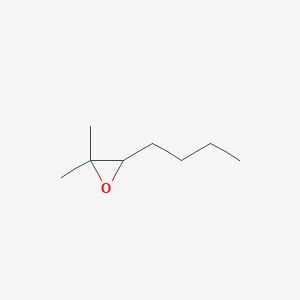
Oxirane, 3-butyl-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 3-butyl-2,2-dimethyl-: is a chemical compound belonging to the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by its unique structure, which includes a butyl group and two methyl groups attached to the oxirane ring. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxiranes typically involves the reaction of alkenes with peracids or halohydrins. For Oxirane, 3-butyl-2,2-dimethyl- , a common method involves the epoxidation of 3-butyl-2,2-dimethyl-1-propene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, oxiranes can be produced via the chlorohydrin process or the direct oxidation of alkenes using oxygen or air in the presence of a silver catalyst. These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Oxirane, 3-butyl-2,2-dimethyl- undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions:
Acid-catalyzed ring-opening: Using acids like sulfuric acid or hydrochloric acid.
Base-catalyzed ring-opening: Using bases like sodium hydroxide or potassium hydroxide.
Nucleophilic ring-opening: Using nucleophiles like water, alcohols, or amines.
Major Products:
Diols: Formed from the hydrolysis of the oxirane ring.
Halohydrins: Formed from the reaction with halogen acids.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
Chemistry: Oxirane, 3-butyl-2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in the preparation of complex molecules.
Biology and Medicine: In biological and medicinal research, oxiranes are studied for their potential use in drug development. Their ability to form covalent bonds with biological molecules makes them useful in the design of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, oxiranes are used in the production of polymers, resins, and other materials. Their reactivity allows for the modification of polymer properties, making them useful in the development of advanced materials.
Mécanisme D'action
The mechanism of action of oxiranes involves the nucleophilic attack on the strained three-membered ring, leading to ring-opening reactions. This process can be catalyzed by acids, bases, or nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
- Oxirane, 2,3-dimethyl-
- Oxirane, 3-ethyl-2,2-dimethyl-
- Butane, 2,3-epoxy-
Uniqueness: Oxirane, 3-butyl-2,2-dimethyl- is unique due to the presence of a butyl group and two methyl groups, which influence its reactivity and the types of reactions it undergoes. Compared to other oxiranes, its larger substituents can lead to different steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
3776-34-9 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
3-butyl-2,2-dimethyloxirane |
InChI |
InChI=1S/C8H16O/c1-4-5-6-7-8(2,3)9-7/h7H,4-6H2,1-3H3 |
Clé InChI |
FEPJOCIPDIYUTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
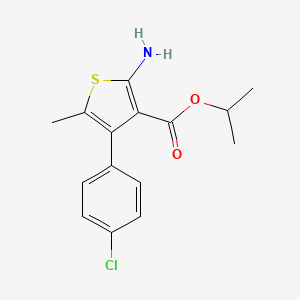
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
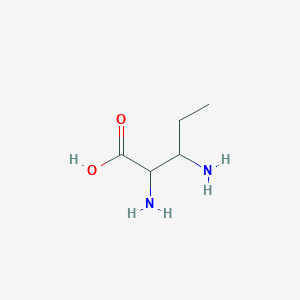
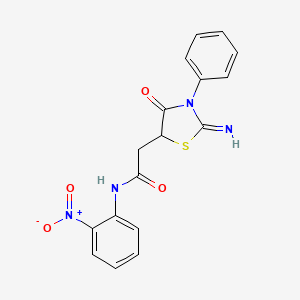
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)

